![molecular formula C16H16N2O2 B14426504 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione CAS No. 80022-22-6](/img/structure/B14426504.png)
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione is a complex organic compound with a unique structure that includes multiple fused rings
準備方法
The synthesis of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Cyclization Reactions: Initial cyclization of precursor molecules to form the naphthoquinoxaline core.
Hydrogenation: Subsequent hydrogenation to introduce the octahydro functionality.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups at positions 5 and 12.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
化学反応の分析
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions .
科学的研究の応用
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione can be compared with other similar compounds, such as:
Naphthoquinoxalines: These compounds share a similar core structure but differ in the degree of hydrogenation and functional groups.
Quinoxalines: These are simpler analogs with fewer fused rings and different reactivity.
Octahydronaphthalenes: These compounds have a similar hydrogenated naphthalene structure but lack the quinoxaline functionality.
The uniqueness of this compound lies in its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
80022-22-6 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
6,7,8,9,10,11-hexahydronaphtho[2,3-g]quinoxaline-5,12-diol |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-7-9-3-1-2-4-10(9)8-12(11)16(20)14-13(15)17-5-6-18-14/h5-6,19-20H,1-4,7-8H2 |
InChIキー |
FEPXUMYUGDZGHD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)CC3=C(C4=NC=CN=C4C(=C3C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
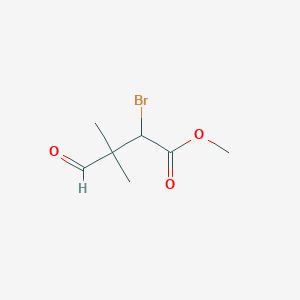

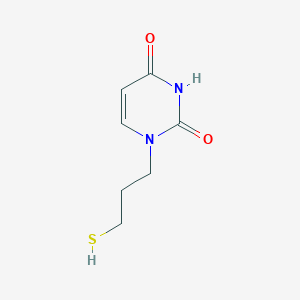
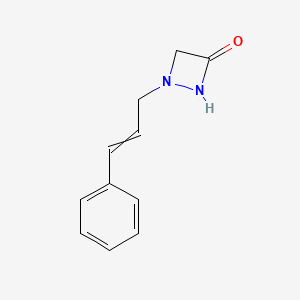
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
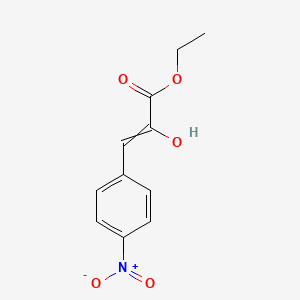
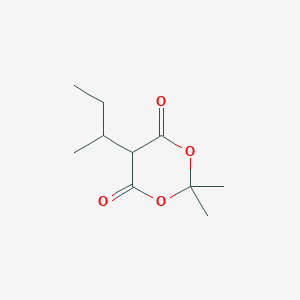
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)
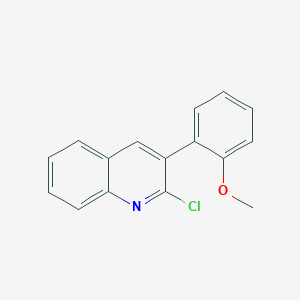
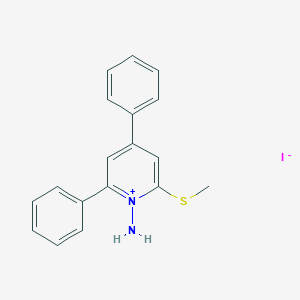

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

